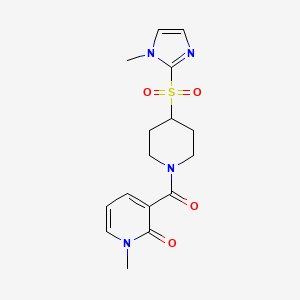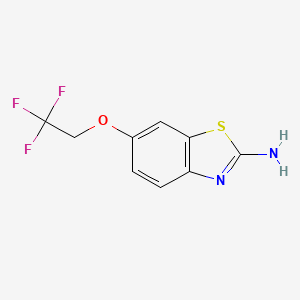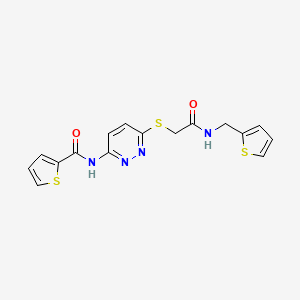
3-(Cyclopropylmethylamino)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethylamino)-1-propanol, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmaceutical drug. CPMA is a chiral compound, meaning it exists in two mirror-image forms, and has been shown to have promising effects in preclinical studies for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethylamino)-1-propanol is not fully understood, but it is believed to act through multiple pathways. 3-(Cyclopropylmethylamino)-1-propanol has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 3-(Cyclopropylmethylamino)-1-propanol has also been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
3-(Cyclopropylmethylamino)-1-propanol has been shown to have a range of biochemical and physiological effects. In preclinical studies, 3-(Cyclopropylmethylamino)-1-propanol has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 3-(Cyclopropylmethylamino)-1-propanol has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(Cyclopropylmethylamino)-1-propanol is its potential use as a pharmaceutical drug for the treatment of various diseases. 3-(Cyclopropylmethylamino)-1-propanol has been shown to have promising effects in preclinical studies and may have fewer side effects than existing drugs. However, there are limitations to the use of 3-(Cyclopropylmethylamino)-1-propanol in lab experiments. 3-(Cyclopropylmethylamino)-1-propanol is a chiral compound, meaning it exists in two mirror-image forms, which can complicate experiments. Additionally, the mechanism of action of 3-(Cyclopropylmethylamino)-1-propanol is not fully understood, which can make it difficult to design experiments.
Orientations Futures
There are many future directions for research on 3-(Cyclopropylmethylamino)-1-propanol. One area of research is the development of more efficient synthesis methods for 3-(Cyclopropylmethylamino)-1-propanol. Another area of research is the investigation of the mechanism of action of 3-(Cyclopropylmethylamino)-1-propanol, which may lead to the development of more effective drugs. Additionally, the potential use of 3-(Cyclopropylmethylamino)-1-propanol in combination with other drugs for the treatment of various diseases should be explored. Overall, 3-(Cyclopropylmethylamino)-1-propanol is a promising compound that has the potential to be used as a pharmaceutical drug for the treatment of various diseases.
Méthodes De Synthèse
3-(Cyclopropylmethylamino)-1-propanol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropylmethanol with N,N-dimethylformamide dimethyl acetal to form a cyclic intermediate, which is then reacted with 1-chloropropane in the presence of a base to form 3-(Cyclopropylmethylamino)-1-propanol. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
3-(Cyclopropylmethylamino)-1-propanol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, 3-(Cyclopropylmethylamino)-1-propanol has been shown to have anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. 3-(Cyclopropylmethylamino)-1-propanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(cyclopropylmethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-5-1-4-8-6-7-2-3-7/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLRRJOINVVYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethylamino)-1-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)



![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B2479286.png)




